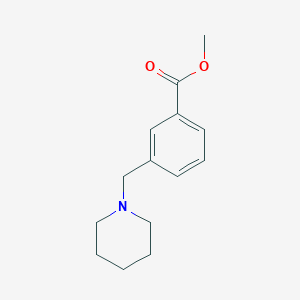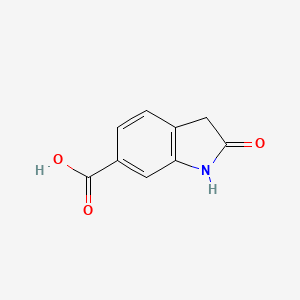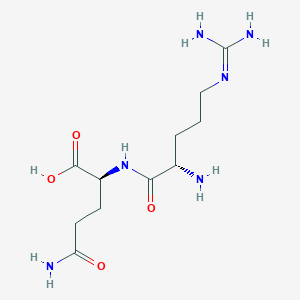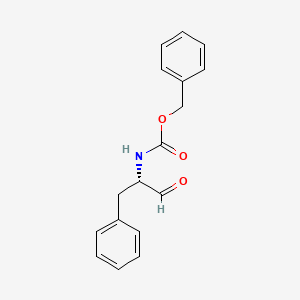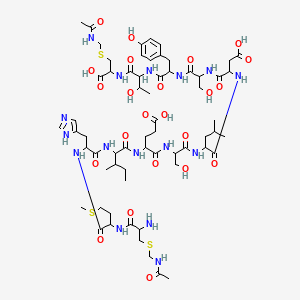
H-DL-Cys(Acm)-DL-Met-DL-His-DL-xiIle-DL-Glu-DL-Ser-DL-Leu-DL-Asp-DL-Ser-DL-Tyr-DL-xiThr-DL-Cys(Acm)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a peptide can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and cryo-electron microscopy (cryo-EM). These techniques can provide detailed information about the three-dimensional structure of the peptide1.Chemical Reactions
Peptides can undergo various chemical reactions. For example, they can be cleaved by proteases, enzymes that break down proteins and peptides. They can also undergo post-translational modifications, such as phosphorylation, methylation, and acetylation1.
Scientific Research Applications
Myasthenogenicity and Autoimmune Responses
Research has demonstrated peptides with disulfide bonds, resembling the cysteine bridges in the given sequence, play crucial roles in autoimmune responses. One study on a disulfide-looped peptide analogous to a segment of the acetylcholine receptor (AChR) showed that both disulfide-looped and nondisulfide-looped peptides could induce antigen-specific T cell responses, leading to the production of anti-AChR antibodies. This suggests peptides can be instrumental in studying autoimmune diseases like myasthenia gravis (McCormick et al., 1987).
Immunological Applications
Peptides have been used to detect antibodies against viruses. A study developed a synthetic peptide that could detect antibodies in patients with HTLV-III infection, demonstrating peptides' potential in developing diagnostic tools (Wang et al., 1986).
Hormonal Activity and Disease Models
Some peptides mimic or stimulate hormone activity, offering models for studying diseases like acromegaly. A 44 amino acid peptide from a pancreatic tumor was found to stimulate the secretion of growth hormone, serving as a model for understanding hormonal regulation and potential therapeutic targets (Guillemin et al., 1982).
Protein Structure and Stability
Research on peptides also extends to understanding protein structure and stability. A study examining the lability of cysteine protecting groups during peptide synthesis revealed insights into peptide stability and the formation of by-products, contributing to the optimization of peptide synthesis techniques (Engebretsen et al., 2009).
Safety And Hazards
The safety and hazards associated with a peptide depend on its specific properties. Some peptides are toxic, while others are safe for use in humans. It’s important to handle peptides with care and use appropriate safety measures1.
Future Directions
The field of peptide research is rapidly advancing, with new methods for peptide synthesis and analysis being developed. Additionally, peptides are being explored for use in various applications, including drug development and materials science1.
Please note that this is a general overview and may not apply to all peptides. For detailed information about a specific peptide, it’s best to consult the scientific literature or a knowledgeable expert in the field.
properties
IUPAC Name |
4-[[2-[[2-[[2-[[3-(acetamidomethylsulfanyl)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[2-(acetamidomethylsulfanyl)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98N16O23S3/c1-9-31(4)50(78-58(96)43(20-36-22-65-27-66-36)73-54(92)40(16-17-103-8)69-52(90)38(64)25-104-28-67-33(6)83)61(99)70-39(14-15-48(86)87)53(91)75-45(23-80)59(97)71-41(18-30(2)3)55(93)74-44(21-49(88)89)56(94)76-46(24-81)60(98)72-42(19-35-10-12-37(85)13-11-35)57(95)79-51(32(5)82)62(100)77-47(63(101)102)26-105-29-68-34(7)84/h10-13,22,27,30-32,38-47,50-51,80-82,85H,9,14-21,23-26,28-29,64H2,1-8H3,(H,65,66)(H,67,83)(H,68,84)(H,69,90)(H,70,99)(H,71,97)(H,72,98)(H,73,92)(H,74,93)(H,75,91)(H,76,94)(H,77,100)(H,78,96)(H,79,95)(H,86,87)(H,88,89)(H,101,102) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJSENUVDZJGAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CSCNC(=O)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98N16O23S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407845 |
Source


|
| Record name | AGN-PC-0LLU2Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1543.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-DL-Cys(Acm)-DL-Met-DL-His-DL-xiIle-DL-Glu-DL-Ser-DL-Leu-DL-Asp-DL-Ser-DL-Tyr-DL-xiThr-DL-Cys(Acm)-OH | |
CAS RN |
89991-90-2 |
Source


|
| Record name | AGN-PC-0LLU2Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

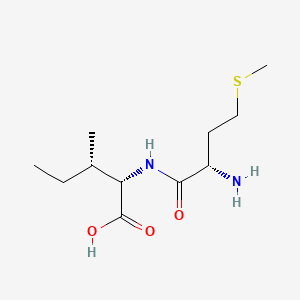
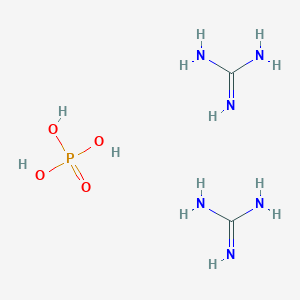
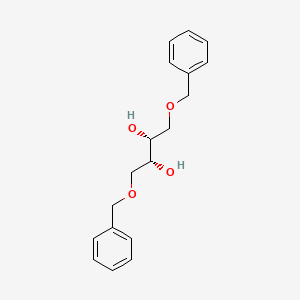
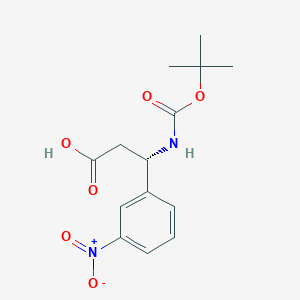
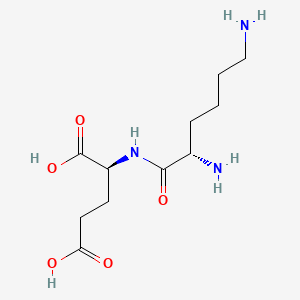

![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)

![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)
